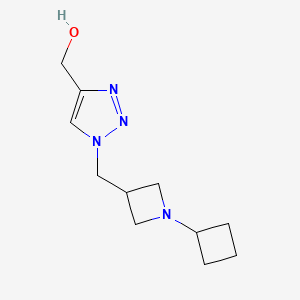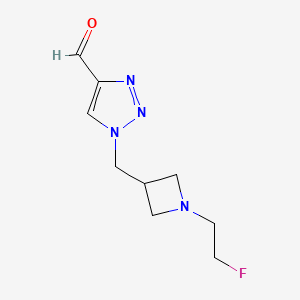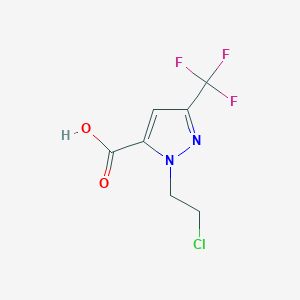
1-(2-chloroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, also known as CEPTA, is a potent and selective inhibitor of cyclooxygenase-2 (COX-2). CEPTA is an important tool for researchers who are studying the role of COX-2 in inflammation, cancer, and other diseases. CEPTA has been used in numerous laboratory experiments to understand the biochemical and physiological effects of COX-2 inhibition.
Applications De Recherche Scientifique
Heterocyclic Compounds and Their Biological Activities
Heterocyclic compounds, such as pyrazole carboxylic acid derivatives, serve as the cornerstone for synthesizing various biologically active compounds in organic chemistry. These structures are highlighted for their significant biological activities, encompassing antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. A comprehensive review on the synthesis and biological applications of pyrazole carboxylic acid derivatives illustrates the diverse synthetic methodologies and their potential in medicinal chemistry, underscoring their importance across a range of therapeutic areas (Cetin, 2020).
Anticancer Agent Development via Knoevenagel Condensation
Knoevenagel condensation plays a pivotal role in generating α, β-unsaturated ketones/carboxylic acids, contributing significantly to the development of anticancer agents. This reaction, when applied to pharmacophoric aldehydes and active methylenes, produces a library of chemical compounds. These compounds have shown remarkable anticancer activity, targeting various cancer markers with nanomolar to micromolar effectiveness. The review highlights the efficiency of Knoevenagel condensation in producing pharmacologically interesting molecules, particularly those with anticancer properties, and discusses the structural activity relationships and potential modes of action (Tokala, Bora, & Shankaraiah, 2022).
Anti-inflammatory and Antibacterial Applications of Trifluoromethylpyrazoles
Trifluoromethylpyrazoles, particularly those with a trifluoromethyl group positioned at the 3- or 5-positions on the pyrazole nucleus, have garnered attention for their anti-inflammatory and antibacterial capabilities. These compounds' activity profiles vary significantly with the location of the trifluoromethyl group, underscoring the importance of structural nuances in medicinal chemistry. This review consolidates data from 2000 to 2015, providing insights into the development of novel anti-inflammatory and antibacterial agents with minimized side effects, emphasizing the significance of trifluoromethylpyrazoles in therapeutic applications (Kaur, Kumar, & Gupta, 2015).
Propriétés
IUPAC Name |
2-(2-chloroethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O2/c8-1-2-13-4(6(14)15)3-5(12-13)7(9,10)11/h3H,1-2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPUWUKSSGPJGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CCCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



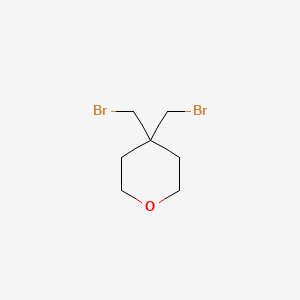

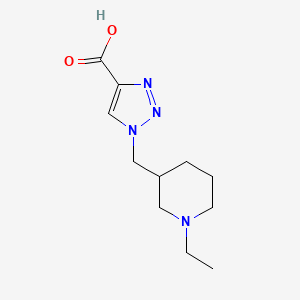
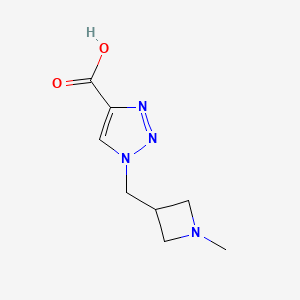
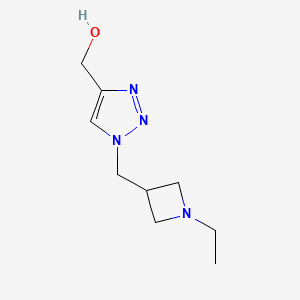

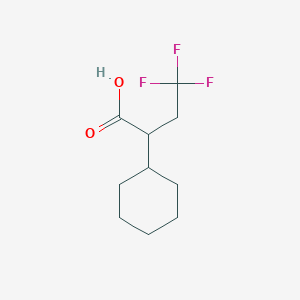
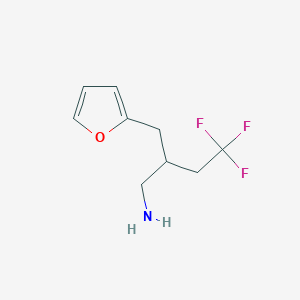
![5-(Bromomethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1479441.png)
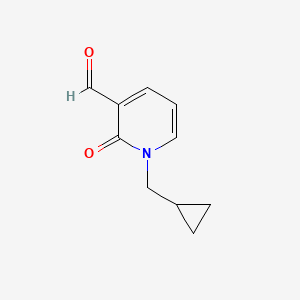
![N-methyl-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B1479447.png)
